molecular formula C17H14O6 B7735248 2-[6-Ethyl-2-(furan-2-yl)-4-oxochromen-3-yl]oxyacetic acid

2-[6-Ethyl-2-(furan-2-yl)-4-oxochromen-3-yl]oxyacetic acid

Cat. No.: B7735248
M. Wt: 314.29 g/mol
InChI Key: NEZJAQMWNPLZAV-UHFFFAOYSA-N
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Description

2-[6-Ethyl-2-(furan-2-yl)-4-oxochromen-3-yl]oxyacetic acid is a complex organic compound that belongs to the class of furan derivatives These compounds are known for their diverse biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-Ethyl-2-(furan-2-yl)-4-oxochromen-3-yl]oxyacetic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the condensation of a furan derivative with a chromone precursor under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst to enhance the yield and selectivity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-[6-Ethyl-2-(furan-2-yl)-4-oxochromen-3-yl]oxyacetic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The chromone moiety can be reduced to form dihydrochromones.

    Substitution: The acetic acid group can participate in esterification or amidation reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Esterification can be carried out using alcohols and acid catalysts, while amidation can be achieved using amines and coupling agents like EDCI or DCC.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the chromone moiety can produce dihydrochromones.

Scientific Research Applications

2-[6-Ethyl-2-(furan-2-yl)-4-oxochromen-3-yl]oxyacetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.

    Medicine: Due to its potential pharmacological activities, it is investigated for its therapeutic effects, including antimicrobial, anti-inflammatory, and anticancer properties.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of 2-[6-Ethyl-2-(furan-2-yl)-4-oxochromen-3-yl]oxyacetic acid involves its interaction with specific molecular targets. The furan and chromone moieties can bind to enzymes or receptors, modulating their activity. The acetic acid group can form hydrogen bonds with biological macromolecules, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Furanacetic acid: A simpler furan derivative with similar reactivity but lacking the chromone moiety.

    Chromone derivatives: Compounds with a chromone structure but different substituents, offering varied biological activities.

Uniqueness

2-[6-Ethyl-2-(furan-2-yl)-4-oxochromen-3-yl]oxyacetic acid is unique due to its combination of furan, chromone, and acetic acid functionalities. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-[6-ethyl-2-(furan-2-yl)-4-oxochromen-3-yl]oxyacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O6/c1-2-10-5-6-12-11(8-10)15(20)17(22-9-14(18)19)16(23-12)13-4-3-7-21-13/h3-8H,2,9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEZJAQMWNPLZAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=C(C2=O)OCC(=O)O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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